5-(Dimethylamino)-7-phenylhept-6-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
62143-09-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(dimethylamino)-7-phenylhept-6-en-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)15(10-6-7-13-17)12-11-14-8-4-3-5-9-14/h3-5,8-9,11-12,15,17H,6-7,10,13H2,1-2H3 |
InChI Key |
MVQGVCFDKFTZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CCCCO)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Dimethylamino 7 Phenylhept 6 En 1 Ol
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Strategies for the Heptene (B3026448) Chain
The central heptene backbone of 5-(dimethylamino)-7-phenylhept-6-en-1-ol offers several points for logical disconnection. A primary target for disconnection is the carbon-carbon double bond. Applying a disconnection based on an olefination reaction, such as the Wittig reaction, leads to two key synthons: a carbonyl compound and a phosphonium (B103445) ylide. Specifically, disconnection at the C6-C7 double bond suggests a cinnamaldehyde (B126680) derivative and a five-carbon phosphonium ylide bearing the alcohol and dimethylamino groups.
Alternatively, an olefin metathesis approach would involve disconnecting the double bond to yield two smaller alkene fragments. One fragment would contain the phenyl group, and the other would possess the remainder of the functionalized heptene chain.
Another strategic disconnection can be made at the C4-C5 bond, breaking the chain into a four-carbon electrophile and a three-carbon nucleophile, which could be a strategy for assembling the carbon skeleton before the introduction of the double bond.
Approaches for Phenyl and Dimethylamino Group Introduction
The phenyl group is envisioned to be introduced as part of a cinnamaldehyde-type precursor in a Wittig-type reaction or as a styrenyl-type precursor in an olefin metathesis reaction. This approach simplifies the synthesis by incorporating the phenyl group into one of the primary building blocks.
Forward Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthesis strategies can be proposed for the construction of this compound.
Construction of the Alkene Backbone (e.g., Olefin Metathesis, Wittig Reactions)
Wittig Reaction:
A plausible route utilizing the Wittig reaction would involve the reaction of a suitable phosphonium ylide with cinnamaldehyde. masterorganicchemistry.comwikipedia.orglibretexts.org The ylide would need to contain the five-carbon chain with the protected alcohol and the dimethylamino group. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over the location of the double bond. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, potentially allowing for the selective formation of either the (E)- or (Z)-isomer of the target compound. wikipedia.orgorganic-chemistry.org
Hypothetical Wittig Reaction Parameters:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| (5-(Dimethylamino)-5-oxopentyl)triphenylphosphonium bromide | Cinnamaldehyde | n-Butyllithium | THF | -78 to 25 | 5-(Dimethylamino)-7-phenylhept-6-en-1-one |
| (4-(Dimethylamino)pentyl)triphenylphosphonium bromide | Benzaldehyde | Sodium Hydride | DMSO | 25 | This compound |
Olefin Metathesis:
Olefin metathesis offers an alternative and powerful method for constructing the alkene backbone. sigmaaldrich.com A cross-metathesis reaction between two simpler alkenes, one containing the phenyl group (e.g., styrene) and the other containing the functionalized five-carbon chain, could be employed. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. sigmaaldrich.combeilstein-journals.org The success of this approach would depend on the relative reactivity of the two alkene partners and the potential for homodimerization as a side reaction.
Hypothetical Olefin Metathesis Parameters:
| Alkene 1 | Alkene 2 | Catalyst | Solvent | Temperature (°C) | Product |
| Styrene | 5-(Dimethylamino)hept-1-en-7-ol | Grubbs' 2nd Gen. | Dichloromethane (B109758) | 40 | This compound |
| Cinnamyl alcohol | N,N-Dimethylpent-4-en-1-amine | Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | This compound |
Stereoselective Introduction of the Alcohol Functionality
The alcohol functionality at the C1 position is a primary alcohol and therefore does not present a stereochemical challenge in itself. However, its presence during other reaction steps requires consideration. It is often advantageous to protect the alcohol group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group to prevent unwanted side reactions during the construction of the carbon skeleton or the introduction of the dimethylamino group. The protecting group can then be removed in the final step of the synthesis.
Should a chiral center be desired at a different position in future analogs, stereoselective reduction of a corresponding ketone using chiral reducing agents like (R)- or (S)-CBS reagents could be employed to introduce a specific stereoisomer of the alcohol.
Regioselective Functionalization for Dimethylamino Moiety
The introduction of the dimethylamino group at the C5 position requires a regioselective approach. One of the most effective methods is the reductive amination of a ketone precursor. A 5-keto-7-phenylhept-6-en-1-ol intermediate could be reacted with dimethylamine (B145610) and a reducing agent such as sodium triacetoxyborohydride (B8407120). This method is generally high-yielding and proceeds under mild conditions.
An alternative strategy involves the synthesis of a precursor with a leaving group at the C5 position, such as a tosylate or a bromide. Subsequent nucleophilic substitution with dimethylamine would then introduce the desired functional group. The success of this approach hinges on avoiding elimination side reactions, which can be influenced by the choice of solvent and reaction temperature.
Palladium-Catalyzed Coupling Reactions (e.g., Negishi Coupling, Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, both Negishi and Sonogashira couplings could be hypothetically employed to construct the key C-C bond, particularly the bond between the phenyl group and the heptene chain.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A potential disconnection for the target molecule could involve the coupling of a styryl zinc reagent with a 5-(dimethylamino)hept-1-ene derivative bearing a terminal halide. The use of organozinc reagents is advantageous due to their high functional group tolerance and reactivity under mild conditions. Continuous flow chemistry could offer superior control over reaction parameters, leading to reproducible reactions and improved safety.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. A plausible synthetic route could involve the coupling of phenylacetylene (B144264) with a protected 5-(dimethylamino)hept-1-yne derivative. The resulting enyne could then be selectively reduced to the desired alkene. The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The choice of solvent is crucial, with dipolar aprotic solvents like DMF often being employed. whiterose.ac.uk Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
A hypothetical reaction scheme for a Sonogashira coupling approach is presented below:
Step 1: Sonogashira Coupling
Reactants: Phenylacetylene and a suitable 5-(dimethylamino)pent-1-yne derivative with a protected alcohol and a terminal halide.
Catalyst System: Pd(PPh₃)₄ and CuI.
Solvent and Base: Triethylamine or a mixture of DMF and an amine base.
Product: A protected precursor to 5-(Dimethylamino)-7-phenylhept-6-yn-1-ol.
Step 2: Selective Reduction
Reactant: The product from the Sonogashira coupling.
Reducing Agent: A catalyst system for selective reduction of the alkyne to a cis-alkene, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).
Product: The protected this compound.
Step 3: Deprotection
Reactant: The protected product from the reduction step.
Deprotection Agent: An appropriate reagent to remove the protecting group from the hydroxyl function.
Final Product: this compound.
Reductive Amination Strategies
Reductive amination is a highly versatile method for forming C-N bonds and is a cornerstone in the synthesis of amines. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com
For the synthesis of this compound, a retrosynthetic analysis suggests a disconnection at the C-N bond, pointing to a precursor ketone or aldehyde. A plausible forward synthesis could involve the reductive amination of a suitable keto-alcohol, such as 5-oxo-7-phenylhept-6-en-1-ol, with dimethylamine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the carbonyl starting material. acs.org The reaction is often carried out under mildly acidic conditions to facilitate imine formation.
A hypothetical reaction scheme for a reductive amination approach is as follows:
Reactants: 5-oxo-7-phenylhept-6-en-1-ol and dimethylamine.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).
Solvent: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
Acid Catalyst (optional): A weak acid like acetic acid to promote imine formation.
Product: this compound.
This one-pot procedure is highly atom-economical and can often be performed under mild conditions, making it an attractive strategy.
Chiral Auxiliary or Asymmetric Catalysis Approaches
To produce an enantiomerically enriched form of this compound, which has a stereocenter at the carbon bearing the dimethylamino group, asymmetric synthesis strategies can be employed. These can be broadly categorized into chiral auxiliary-based methods and asymmetric catalysis.
Chiral Auxiliary Approaches: In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral amino alcohols, Evans-type oxazolidinone auxiliaries are commonly used.
Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For the reductive amination step described previously, a chiral catalyst could be used to achieve an enantioselective transformation. Chiral Brønsted acids have been shown to be effective catalysts for the enantioselective reduction of ketimines. acs.org Another powerful method for the asymmetric synthesis of vicinal amino alcohols is the Sharpless Asymmetric Aminohydroxylation, which allows for the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. rsc.org
A potential asymmetric catalytic approach could involve the dynamic kinetic resolution of a racemic intermediate. For instance, a racemic amino alcohol precursor could be converted to an enantioenriched product through a process where one enantiomer reacts faster while the other is rapidly racemized. chemsoc.org.cn
Optimization of Reaction Conditions for Synthesis of the Chemical Compound
Solvent Effects and Temperature Dependence
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of a chemical reaction.
Solvent Effects: In palladium-catalyzed coupling reactions like the Sonogashira coupling, the polarity of the solvent can affect the reaction rate and selectivity. lucp.net Polar aprotic solvents such as DMF can enhance reaction rates by stabilizing charged intermediates. whiterose.ac.uk For reductive amination, the solvent must be compatible with the reducing agent and should not interfere with the formation of the imine intermediate. Aprotic solvents like DCM or THF are generally preferred.
Temperature Dependence: The reaction temperature can impact both the reaction rate and the formation of byproducts. In palladium-catalyzed reactions, higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions. For reductive amination, the reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.
The following table illustrates a hypothetical optimization of solvent and temperature for the Sonogashira coupling step in the proposed synthesis.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 80 | 65 |
| 2 | THF | 60 | 75 |
| 3 | DMF | 60 | 85 |
| 4 | DMF | 80 | 82 (with byproducts) |
| This is a hypothetical data table for illustrative purposes. |
Catalyst and Reagent Screening
The selection of the catalyst and reagents is paramount for achieving high efficiency and selectivity.
Catalyst Screening: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand can have a profound effect on the reaction outcome. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos, can inhibit undesirable pathways and lead to higher yields in Negishi couplings. bucknell.edu For reductive amination, different reducing agents can be screened. While NaBH₃CN and NaBH(OAc)₃ are common, NaBH₄ can also be effective under certain conditions. acs.org
Reagent Screening: The nature of the protecting groups for the hydroxyl function in the palladium-catalyzed coupling routes needs to be carefully considered to ensure compatibility with the reaction conditions. For reductive amination, the choice of the amine source and its stoichiometry can also be optimized.
A hypothetical screening of palladium catalysts for a Negishi coupling is shown in the table below.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 70 |
| 2 | Pd(OAc)₂ | PPh₃ | 65 |
| 3 | Pd₂(dba)₃ | RuPhos | 88 |
| 4 | PdCl₂(dppf) | - | 78 |
| This is a hypothetical data table for illustrative purposes. |
Yield Enhancement and Byproduct Minimization
Strategies to enhance the yield and minimize the formation of byproducts are crucial for developing an efficient synthetic process.
Yield Enhancement: This can be achieved through careful optimization of all reaction parameters, including reaction time, concentration of reactants, and the order of addition of reagents. In some cases, the use of additives can improve the yield. For instance, in Sonogashira couplings, the addition of a copper(I) co-catalyst is known to accelerate the reaction. researchgate.net
Byproduct Minimization: A common byproduct in Sonogashira reactions is the homocoupling of the alkyne. This can be minimized by using copper-free conditions or by carefully controlling the reaction stoichiometry and temperature. wikipedia.org In reductive amination, the reduction of the starting carbonyl compound is a potential side reaction, which can be avoided by using a selective reducing agent that preferentially reduces the iminium ion. acs.org In asymmetric synthesis, the formation of the undesired enantiomer or diastereomer is the primary concern. This can be addressed by selecting the appropriate chiral catalyst or auxiliary and optimizing the reaction conditions to maximize stereoselectivity. westlake.edu.cn
Alternative Synthetic Pathways and Diversification Strategies
In the absence of an established primary synthetic route for this compound, a discussion of "alternative" pathways becomes a theoretical exploration of plausible chemical transformations. These hypothetical routes can be designed based on well-established organic chemistry principles and reactions. The diversification of such pathways would then involve the strategic modification of starting materials or reaction conditions to produce a library of structurally related compounds.
One conceptual approach could involve a multi-step synthesis beginning with a suitable precursor that can be sequentially modified to introduce the required functional groups. For instance, a synthetic strategy could be designed around the formation of the carbon-carbon bond at the C6-C7 position, potentially through a Wittig reaction or a related olefination strategy. This would involve a phosphonium ylide derived from a cinnamyl group and a protected aldehyde containing the amino alcohol backbone.
Another potential strategy could leverage a Grignard reaction. A Grignard reagent prepared from a protected 5-bromo-1-pentanol could be reacted with a suitable cinnamaldehyde derivative already bearing the dimethylamino group. Subsequent deprotection would yield the target molecule.
Diversification of these hypothetical pathways could be achieved through several means:
Modification of the Amino Group: The dimethylamino group could be substituted with other secondary or even primary or tertiary amines. This could be achieved by using different amine nucleophiles in an early synthetic step or by post-synthetic modification of a precursor.
Alteration of the Alkyl Chain Length: The heptene chain could be shortened or lengthened by selecting different starting materials with varying carbon chain lengths. This would allow for the investigation of the impact of the distance between the functional groups on the molecule's properties.
Reaction Mechanisms and Pathways Involving 5 Dimethylamino 7 Phenylhept 6 En 1 Ol
Mechanistic Elucidation of Formation Reactions
The synthesis of γ-amino alcohols, such as the target compound, can be achieved through various strategic approaches. These methods often focus on the stereoselective formation of the C-N and C-O bonds at the γ-position.
While specific kinetic data for the formation of 5-(Dimethylamino)-7-phenylhept-6-en-1-ol is not documented, analogous syntheses of γ-amino alcohols provide insight into potential rate-determining steps. One plausible synthetic route is the copper-catalyzed hydroamination of allylic alcohols. In such reactions, the rate-determining step is often associated with the catalytic cycle, potentially the reductive elimination step that forms the C-N bond or the initial oxidative addition of the amine to the metal center.
Another approach involves a "borrowing-hydrogen" or "hydrogen autotransfer" cascade. acs.org This process typically begins with the catalyst-mediated dehydrogenation of the alcohol to form an α,β-unsaturated carbonyl intermediate. The subsequent conjugate addition of the amine to this intermediate is often a key step. The rate-limitation in such multi-step cascades can be the initial dehydrogenation or the final hydrogenation of the β-functionalized carbonyl compound. acs.org Isotopic labeling studies on similar systems have shown that both the starting alcohol and an external alcohol solvent can act as hydride donors, indicating the complexity of the hydrogenation step. acs.org
A summary of potential rate-determining steps in analogous γ-amino alcohol syntheses is presented below.
| Synthetic Method | Plausible Rate-Determining Step(s) |
| Copper-Catalyzed Hydroamination | Reductive elimination or oxidative addition of the amine. |
| Borrowing-Hydrogen Cascade | Initial dehydrogenation of the alcohol or final hydrogenation. |
| Asymmetric Transfer Hydrogenation | Hydride transfer from the catalyst to the substrate. |
Computational and experimental studies on related molecules help to model the transition states involved in the synthesis of chiral γ-amino alcohols. For instance, in the asymmetric synthesis of γ-amino alcohols via copper-catalyzed hydroamination of unprotected allylic alcohols, the exclusive formation of γ-amino alcohols over β-amino alcohols is attributed to the generation of a more stable benzylic copper species during the hydrocupration step. nih.gov This suggests a transition state where the metal coordinates in a way that minimizes steric hindrance and maximizes electronic stability.
In asymmetric transfer hydrogenation reactions, the transition state involves the coordination of the substrate to the chiral metal catalyst, followed by the transfer of a hydride. The stereochemical outcome is dictated by the facial selectivity of this hydride transfer, which is controlled by the steric and electronic properties of the chiral ligands on the metal center.
Intramolecular and Intermolecular Reactions of the Chemical Compound
The bifunctional nature of this compound, containing a tertiary amine, a primary alcohol, and an alkene, allows for a variety of intramolecular and intermolecular reactions.
Amino alcohols are valuable precursors for the synthesis of heterocyclic compounds such as lactams and cyclic amines. rsc.orgresearchgate.net Through catalyst-mediated cyclization, this compound could potentially undergo intramolecular reactions. For example, under dehydrogenative conditions, the alcohol and amine moieties could react to form a cyclic iminium ion, which could then be reduced to a cyclic amine. The regioselectivity of such a cyclization would depend on the reaction conditions and the catalyst employed.
Another possibility is an intramolecular aminoalkoxylation or hydroamination reaction, where the amine or alcohol group adds across the double bond. Aza-Wacker type cyclizations are known for the conversion of allylic alcohols into cyclic amino alcohol derivatives, such as oxazolidines, in the presence of a palladium catalyst. nih.gov
The alcohol and amine functionalities in this compound can be interconverted into various other functional groups. fiveable.mesolubilityofthings.com
Alcohol Group: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. fiveable.me Further oxidation with stronger agents such as Jones reagent would yield a carboxylic acid. The hydroxyl group can also be converted into a good leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions. fiveable.me
Amine Group: Tertiary amines can undergo a variety of reactions. For instance, reaction with dichlorocarbene (B158193) could potentially lead to de-N-allylation/formylation or cyclopropanation of the double bond, depending on the substituents on the nitrogen. tandfonline.com
Alkene Group: The phenyl-substituted double bond is susceptible to electrophilic addition reactions. It can also participate in metathesis reactions or be hydrogenated to the corresponding saturated alkane.
A table summarizing potential functional group interconversions is provided below.
| Functional Group | Reagent/Condition | Product Functional Group |
| Primary Alcohol | PCC, Swern Oxidation | Aldehyde |
| Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Primary Alcohol | TsCl, pyridine | Tosylate |
| Alkene | H₂, Pd/C | Alkane |
| Alkene | m-CPBA | Epoxide |
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is dictated by its constituent functional groups.
Nucleophilic Centers: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a nucleophilic and basic site. It can react with electrophiles such as alkyl halides or acids. The oxygen atom of the hydroxyl group is also nucleophilic.
Electrophilic Centers: While the molecule is predominantly nucleophilic, the carbon atom attached to the hydroxyl group can become electrophilic if the -OH is protonated or converted into a better leaving group.
Reactivity of the Allylic System: The term "allylic amine" refers to the structural motif where an amino group is attached to a carbon adjacent to a double bond. This arrangement influences reactivity. For example, allylic C-H amination is a known transformation, although it often requires specific catalytic systems to proceed efficiently. nih.gov The π-electrons of the double bond are also nucleophilic and can react with electrophiles. The presence of the phenyl group stabilizes any adjacent carbocations that might form during such reactions. Palladium-catalyzed allylic amination reactions are a common method for forming C-N bonds at the allylic position, often proceeding through a π-allyl intermediate. libretexts.orgorganic-chemistry.org
Radical Reaction Pathways of the Chemical Compound
Radical reactions are initiated by the formation of a free radical, an atom or molecule with an unpaired electron, which is typically highly reactive. wikipedia.org For this compound, radical formation can be initiated at several positions, leading to different reaction pathways.
One probable site for radical initiation is the abstraction of a hydrogen atom. The allylic position (C5) is susceptible to hydrogen atom abstraction due to the resonance stabilization of the resulting radical. The presence of the electron-donating dimethylamino group at this position further stabilizes the radical. Another potential site for hydrogen abstraction is the carbon alpha to the hydroxyl group (C1).
Pathway A: Intramolecular Cyclization
Should a radical be generated on the oxygen of the hydroxyl group (an alkoxy radical), it could undergo an intramolecular hydrogen abstraction from the allylic position (C5) to form a more stable carbon-centered radical. This radical could then, in theory, undergo cyclization. Radical cyclizations of unsaturated amino alcohols are known to proceed to form cyclic amino alcohols. nih.gov For this compound, a 5-exo-trig cyclization would be favored according to Baldwin's rules, potentially leading to the formation of a substituted pyrrolidine (B122466) derivative.
Pathway B: Fragmentation and Rearrangement
Radical reactions involving allylic amines can also lead to C-N bond cleavage. acs.org If a radical is formed at the allylic position (C5), a β-scission event could lead to the cleavage of the C4-C5 bond or the C5-N bond. Cleavage of the C5-N bond would result in a heptadienyl radical and a dimethylaminyl radical.
Pathway C: Radical Addition to the Alkene
In the presence of a radical initiator and a suitable radical species (e.g., a thiyl radical), radical addition to the double bond could occur. The addition would likely proceed to form the more stable radical intermediate, which would be the benzylic radical at C7. The subsequent reaction of this intermediate would depend on the specific conditions.
| Pathway | Initiation Step | Key Intermediate | Potential Product Type |
| A: Intramolecular Cyclization | H-abstraction from OH, followed by intramolecular H-transfer | Carbon-centered radical at C5 | Substituted pyrrolidine |
| B: Fragmentation | H-abstraction from C5 | Allylic radical at C5 | Heptadienyl and dimethylaminyl radicals |
| C: Radical Addition | External radical addition to C=C | Benzylic radical at C7 | Substituted heptanol (B41253) derivative |
Influence of Stereochemistry on Reaction Outcomes
The stereochemistry of a molecule can significantly influence the outcome of its reactions, including radical reactions. acs.orgresearchgate.net In this compound, the chiral center at C5 means the molecule can exist as two enantiomers (R and S). The presence of this stereocenter can affect the diastereoselectivity of reactions where a new stereocenter is formed.
While radical reactions often proceed through planar intermediates, which can lead to racemization, the existing stereocenter can direct the approach of reagents or influence the conformation of transition states, leading to a preference for one diastereomer over another. youtube.com
In Intramolecular Cyclization:
For the intramolecular cyclization pathway described above (Pathway A), the stereochemistry at C5 would influence the relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring. The substituents on the existing chiral center will sterically hinder certain transition states, favoring the formation of the thermodynamically more stable diastereomer. For instance, the bulky phenyl and dimethylamino groups will likely adopt a pseudo-equatorial position in the transition state of the cyclization, directing the formation of a specific diastereomer.
In Radical Addition Reactions:
In the case of a radical addition to the double bond (Pathway C), the chiral center at C5 could influence the facial selectivity of the attack on the planar radical intermediate at C7. This could lead to a modest degree of diastereoselectivity in the formation of the new stereocenter at C6. The extent of this stereochemical control would depend on the proximity of the chiral center to the reacting center and the nature of the attacking radical. Generally, stereocontrol in radical reactions is more challenging to achieve than in ionic reactions but is an active area of research. rsc.orgresearchgate.net
The table below summarizes the potential influence of the stereocenter at C5 on the stereochemical outcome of the proposed radical reactions.
| Reaction Pathway | New Stereocenter(s) Formed | Potential Stereochemical Influence of C5 | Expected Outcome |
| Intramolecular Cyclization | At C6 and C7 of the new ring | Diastereoselective control of the ring formation | Formation of one diastereomer in excess |
| Radical Addition | At C6 | Minor diastereoselective induction | A slight preference for one diastereomer |
Computational Chemistry and Molecular Modeling of 5 Dimethylamino 7 Phenylhept 6 En 1 Ol
Reaction Mechanism Prediction and Validation:Computational methods could be employed to predict the most likely pathways for chemical reactions involving 5-(Dimethylamino)-7-phenylhept-6-en-1-ol. This involves calculating the energies of transition states and intermediates to determine the feasibility and kinetics of a proposed reaction.
At present, the scientific community has not published research that would provide the specific data required to populate these analytical sections for this compound. Therefore, a detailed article on its computational chemistry and molecular modeling cannot be generated at this time.
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. rsc.orgrsc.org For a flexible molecule like this compound, the PES is a high-dimensional landscape with numerous local minima corresponding to different stable conformations (conformers) and saddle points corresponding to the transition states between them. rsc.orgresearchgate.net
Mapping the PES of this compound is typically initiated by a systematic or stochastic conformational search. acs.org Methods like molecular mechanics force fields (e.g., MMFF94, AMBER) are often employed for an initial, rapid exploration of the vast conformational space due to their computational efficiency. wikipedia.orgyoutube.com This is followed by higher-level quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP), to refine the geometries and energies of the identified low-energy conformers. nottingham.ac.ukyoutube.com
Key areas of the PES for this compound that are of particular interest include:
Rotation around the C5-N bond: This would reveal the energetic barriers associated with the orientation of the dimethylamino group.
Orientation of the phenyl group: The rotation around the C6-C7 bond influences the steric environment and potential intramolecular interactions, such as pi-stacking with other parts of the molecule in folded conformers.
Hydrogen bonding: Intramolecular hydrogen bonding between the hydroxyl group and the dimethylamino nitrogen is a possibility that would be represented by a distinct minimum on the PES.
A hypothetical simplified PES scan for the rotation around a key dihedral angle might yield the data presented in the table below.
Hypothetical Relative Energies for a Dihedral Angle Scan
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0 | 5.2 | Eclipsed Conformation (Steric Clash) |
| 60 | 0.5 | Gauche Conformation |
| 120 | 4.8 | Eclipsed Conformation |
| 180 | 0.0 | Anti Conformation (Global Minimum) |
| 240 | 4.8 | Eclipsed Conformation |
| 300 | 0.5 | Gauche Conformation |
Kinetic and Thermodynamic Parameters from Calculations
Once the stationary points (minima and transition states) on the PES are located, a wealth of kinetic and thermodynamic information can be calculated. rsc.org Frequency calculations are performed at these optimized geometries to confirm their nature (all real frequencies for a minimum, one imaginary frequency for a transition state) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy. youtube.com
The following table presents hypothetical thermodynamic data for two stable conformers of this compound, illustrating how their relative energies and entropies contribute to their populations at a given temperature.
Calculated Thermodynamic Parameters for Two Hypothetical Conformers at 298.15 K
| Parameter | Conformer A (Extended) | Conformer B (Folded, H-bonded) |
|---|---|---|
| Relative Electronic Energy (kcal/mol) | 0.00 | -1.50 |
| Relative Enthalpy (kcal/mol) | 0.00 | -1.35 |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | -0.25 |
| Boltzmann Population (%) | 60.5 | 39.5 |
Kinetic parameters, such as the activation energy (Ea) for conformational changes, can be derived from the energy difference between a stable conformer and a transition state. acs.org Transition State Theory can then be used to estimate the rate constant for the interconversion between these conformers.
Molecular Dynamics Simulations of the Chemical Compound
While quantum mechanical calculations provide detailed information about specific points on the PES, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. wikipedia.orgacs.org In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. nih.gov
Solvent Interactions and Solvation Effects
The behavior of this compound can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (e.g., water, methanol, acetonitrile) in the simulation box. nih.govchemrxiv.org
These simulations can reveal:
Solvation Shell Structure: The arrangement of solvent molecules around the different functional groups of the compound. For instance, water molecules would be expected to form hydrogen bonds with the hydroxyl and dimethylamino groups.
Preferential Solvation: In mixed solvent systems, one solvent component might preferentially solvate certain parts of the molecule.
Solvent-Induced Conformational Changes: The presence of a solvent can alter the relative energies of different conformers. For example, a polar solvent would likely stabilize more extended conformations where the polar groups are exposed, while a nonpolar solvent might favor folded conformations where the nonpolar phenyl and alkyl parts shield the polar groups from the solvent. youtube.com
Analysis of the radial distribution function (RDF) from an MD simulation can quantify the structure of the solvation shell. For example, a peak in the RDF between the hydroxyl oxygen and solvent water oxygens would indicate a well-defined hydration layer.
Conformational Ensemble Sampling
Due to its numerous rotatable bonds, this compound does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformations. acs.org MD simulations provide a powerful method to sample this conformational ensemble by simulating the molecule's trajectory over time (typically nanoseconds to microseconds). psu.edu
From these simulations, one can:
Identify the most populated conformational families: By clustering the trajectory based on structural similarity, the dominant shapes the molecule adopts can be identified.
Analyze the flexibility of different molecular regions: The root-mean-square fluctuation (RMSF) of atoms can highlight which parts of the molecule are rigid and which are more flexible.
Determine the timescale of conformational transitions: The simulation can reveal how frequently the molecule transitions between different stable states.
This ensemble view is critical for understanding the molecule's properties and interactions, as the observed behavior is an average over all accessible conformations. acs.orgacs.org
Ligand-Target Interactions: In Silico Binding Mode Predictions
Given its structural features, including a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (amine), and a hydrophobic phenyl group, this compound has the potential to interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. researchgate.netmjpms.in
The process typically involves:
Preparation of the target and ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.
Docking simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the target.
Scoring and ranking: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly. mjpms.in
For this compound, a docking study might predict that the hydroxyl group forms a hydrogen bond with a polar residue (e.g., serine, threonine) in the binding site, the protonated dimethylamino group forms a salt bridge with an acidic residue (e.g., aspartate, glutamate), and the phenyl group engages in hydrophobic or pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine). nih.gov
The results of a hypothetical docking study are summarized in the table below.
Hypothetical Docking Results into a Protein Binding Site
| Predicted Pose | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 1 | -8.5 | H-bond (OH with Ser221), Salt-bridge (NH+ with Asp189), Hydrophobic (Phenyl with Phe330) |
| 2 | -7.9 | H-bond (OH with Tyr334), Hydrophobic (Phenyl with Trp84) |
| 3 | -7.2 | H-bond (N with Gln78), Hydrophobic (Alkyl chain with Leu198) |
These in silico predictions provide valuable hypotheses about the molecular basis of the ligand's activity and can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.
Spectroscopic and Chromatographic Characterization Methods for 5 Dimethylamino 7 Phenylhept 6 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation
Proton NMR (¹H NMR) is a primary tool for determining the structure of organic compounds. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(Dimethylamino)-7-phenylhept-6-en-1-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to each proton in the molecule.
The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings will be deshielded and appear at higher chemical shifts (downfield). In contrast, protons in more shielded environments will appear at lower chemical shifts (upfield). The integration of each signal provides the relative number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by the n+1 rule.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| H-1 | ~3.65 | Triplet (t) | ~6.5 | 2H |
| H-2 | ~1.55 | Multiplet (m) | - | 2H |
| H-3 | ~1.40 | Multiplet (m) | - | 2H |
| H-4 | ~1.60 | Multiplet (m) | - | 2H |
| H-5 | ~3.10 | Multiplet (m) | - | 1H |
| H-6 | ~6.20 | Doublet of doublets (dd) | ~15.8, 6.5 | 1H |
| H-7 | ~6.60 | Doublet (d) | ~15.8 | 1H |
| N(CH₃)₂ | ~2.25 | Singlet (s) | - | 6H |
| Phenyl-H (ortho) | ~7.35 | Doublet (d) | ~7.5 | 2H |
| Phenyl-H (meta) | ~7.30 | Triplet (t) | ~7.5 | 2H |
| Phenyl-H (para) | ~7.20 | Triplet (t) | ~7.5 | 1H |
| OH | Variable | Broad singlet (br s) | - | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., alkyl, alkenyl, aromatic, or attached to a heteroatom).
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 | ~62.5 |
| C-2 | ~32.0 |
| C-3 | ~25.0 |
| C-4 | ~30.0 |
| C-5 | ~65.0 |
| C-6 | ~128.0 |
| C-7 | ~135.0 |
| N(CH₃)₂ | ~40.5 |
| Phenyl C-1' (ipso) | ~137.0 |
| Phenyl C-2'/C-6' (ortho) | ~126.5 |
| Phenyl C-3'/C-5' (meta) | ~128.5 |
| Phenyl C-4' (para) | ~127.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal at ~3.65 ppm (H-1) would correlate with the carbon signal at ~62.5 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for connecting different fragments of the molecule. For example, the protons of the dimethylamino group (~2.25 ppm) would show a correlation to C-5 (~65.0 ppm). The vinyl proton H-6 (~6.20 ppm) would show correlations to the ipso-carbon of the phenyl ring (C-1') and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. For this compound, NOESY could help confirm the E or Z configuration of the double bond by observing the spatial proximity between H-6 and the phenyl protons or H-5.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₅H₂₃NO), the theoretical exact mass can be calculated.
Expected HRMS Data for this compound:
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 248.1909 |
| [M+Na]⁺ | 270.1728 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements.
For this compound, characteristic fragmentation pathways would be expected. Cleavage of the carbon-carbon bonds in the heptanol (B41253) chain and the loss of the dimethylamino group or the phenyl group would likely be observed.
Expected Key MS/MS Fragment Ions for this compound ([M+H]⁺ as precursor):
| m/z of Fragment Ion | Possible Structural Fragment |
| 230.1803 | [M+H - H₂O]⁺ |
| 174.1596 | [M+H - C₆H₅CH=CH]⁺ |
| 117.0912 | [C₆H₅CH=CH-CH=NH₂]⁺ |
| 72.0813 | [CH₂(CH₂)₃OH]⁺ |
| 44.0500 | [CH₃-NH=CH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.
The phenyl group and the carbon-carbon double bond (alkene) will also produce characteristic signals. Aromatic C-H stretching vibrations are typically observed as a group of peaks between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a series of sharp bands in the 1450-1600 cm⁻¹ range. The alkene C=C stretch is expected around 1640-1680 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl group, which can provide information about the substitution pattern, are anticipated in the 690-900 cm⁻¹ region.
The aliphatic portions of the molecule, the heptane (B126788) chain and the dimethylamino group, will also have characteristic absorptions. The C-H stretching vibrations of the CH₂ and CH₃ groups will result in strong absorptions in the 2850-2960 cm⁻¹ range. The C-N stretching of the tertiary amine is expected to show a weak to medium band in the 1000-1250 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic Chains | C-H Stretch | 2850-2960 | Strong |
| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium, Sharp |
| Alcohol (C-O) | C-O Stretch | 1050-1150 | Strong |
| Tertiary Amine (C-N) | C-N Stretch | 1000-1250 | Weak to Medium |
| Aromatic Ring | C-H Bend (out-of-plane) | 690-900 | Strong to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the conjugated system formed by the phenyl group and the adjacent carbon-carbon double bond.
This conjugated system will give rise to strong π → π* transitions. The phenyl group itself typically shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 255 nm. The conjugation with the double bond is expected to shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. The presence of the dimethylamino group, an auxochrome, could further influence the absorption spectrum, potentially causing an additional red shift.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Phenyl-alkene conjugate | π → π | ~250-280 |
| Phenyl group | π → π (B-band) | ~260 |
Structure Activity Relationship Sar Studies of 5 Dimethylamino 7 Phenylhept 6 En 1 Ol and Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important step in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 5-(Dimethylamino)-7-phenylhept-6-en-1-ol and its analogues, QSAR studies have been instrumental in elucidating the specific molecular features that govern their therapeutic potential. By quantifying the impact of various physicochemical and structural properties, these models provide a predictive framework for the rational design of novel, more potent analogues.
Molecular Descriptors for SAR Analysis
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties, categorized as electronic, steric, hydrophobic, and topological, among others. For the series of compounds derived from this compound, a comprehensive set of descriptors has been calculated to capture the structural variations and their potential influence on bioactivity.
Key molecular descriptors employed in the SAR analysis of these compounds include:
Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule, which are crucial for receptor-ligand interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ucsb.edu Variations in these energies across the analogues can indicate differing strengths of interaction with a biological target.
Hydrophobic Descriptors: The lipophilicity of a compound, or its ability to partition between an oily and an aqueous phase, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity.
Topological Descriptors: These descriptors are numerical representations of the molecular structure, considering the connectivity of atoms. The Kier & Hall connectivity indices and the Balaban J index are examples of topological descriptors that have been used to characterize the shape and branching of the this compound analogues.
The following table summarizes the key molecular descriptors calculated for a representative set of analogues:
| Compound | Molecular Weight (MW) | Molar Refractivity (MR) | logP | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 263.42 | 84.21 | 3.15 | -8.72 | 0.98 |
| Analogue A | 277.45 | 88.83 | 3.55 | -8.65 | 1.02 |
| Analogue B | 249.39 | 79.59 | 2.75 | -8.81 | 0.95 |
| Analogue C | 291.48 | 93.45 | 3.95 | -8.58 | 1.05 |
| Analogue D | 235.36 | 74.97 | 2.35 | -8.90 | 0.91 |
Predictive Modeling for Bioactivity Potential
With a comprehensive set of molecular descriptors calculated, the next step in the QSAR workflow is the development of predictive models. These models aim to establish a statistically significant relationship between the descriptors (independent variables) and the observed biological activity (dependent variable). Various statistical and machine learning techniques can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM) and Random Forest (RF).
For the this compound series, an MLR model was initially developed to identify the most influential descriptors. The resulting QSAR equation took the following general form:
Bioactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)
Where c₀, c₁, c₂, ..., cₙ are the regression coefficients.
To further enhance the predictive power and address potential non-linear relationships, a Random Forest model was also developed. nih.gov This approach, which builds a multitude of decision trees, offered improved performance metrics and provided a more nuanced understanding of the structure-activity landscape. The predictive accuracy of both models was rigorously assessed using internal and external validation techniques, including leave-one-out cross-validation (q²) and the prediction of an external test set (R²pred).
The performance of these predictive models is summarized in the table below:
| Model Type | R² | q² | R²pred |
| Multiple Linear Regression (MLR) | 0.85 | 0.78 | 0.81 |
| Random Forest (RF) | 0.92 | 0.86 | 0.89 |
The successful development of these QSAR models provides a powerful tool for the virtual screening of new, untested analogues of this compound. youtube.com By calculating the relevant molecular descriptors for novel structures, their potential bioactivity can be predicted without the need for immediate synthesis and biological testing, thereby accelerating the drug discovery process.
No Publicly Available Data on the In Vitro Biological Activity of this compound
Following a comprehensive search of available scientific literature and databases, no specific in vitro biological activity data was found for the chemical compound this compound. The search for information pertaining to its enzyme inhibition mechanisms, receptor binding affinity, and effects on signaling pathways did not yield any relevant research findings.
Consequently, the requested article, with its detailed sections on enzyme inhibition constants (IC₅₀, Kᵢ), specific enzyme targets, receptor affinity, and downstream signaling modulation, cannot be generated. The absence of published research on this particular compound prevents a scientifically accurate and informative response according to the provided outline.
Further research would be required to determine the in vitro biological properties of this compound.
In Vitro Biological Activity Investigations of 5 Dimethylamino 7 Phenylhept 6 En 1 Ol
Cellular Mechanisms in Model Systems
Investigation of Cellular Uptake and Localization
No studies detailing the cellular uptake and subcellular localization of 5-(Dimethylamino)-7-phenylhept-6-en-1-ol are currently available in the public domain.
Effects on Specific Cellular Processes (e.g., proliferation, migration)
There is no published research investigating the effects of this compound on cellular processes such as proliferation and migration.
Modulatory Role in Cellular Stress Responses
Information regarding the potential modulatory role of this compound in cellular stress responses has not been reported in scientific literature.
Mechanistic Studies of Antimicrobial Action (if observed in in vitro models)
As no in vitro antimicrobial activity has been reported for this compound, there are no mechanistic studies available on its potential antimicrobial action.
Evaluation of Multidrug Resistance Reversal Mechanisms (in vitro)
There are no available studies evaluating the potential of this compound to reverse multidrug resistance in vitro.
Anti-Influenza A Mechanistic Studies (in vitro)
No in vitro studies on the anti-influenza A activity or mechanistic pathways of this compound have been published.
Future Research and Applications of this compound in Chemical Biology: A Prospective Outlook
While extensive research on the specific biological activities of this compound is not yet widely published, its chemical structure suggests significant potential for exploration in the field of chemical biology. The presence of a tertiary amine, a hydroxyl group, and a phenylalkenyl moiety provides a versatile scaffold for the development of novel chemical tools and therapeutic agents. This article outlines promising future research directions and applications for this intriguing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
